molecular formula C26H29N3O3 B244695 N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No. B244695
M. Wt: 431.5 g/mol
InChI Key: SHVQJQXPPHQGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide, also known as BRL-15572, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have potential for the treatment of drug addiction, Parkinson's disease, and schizophrenia.

Mechanism of Action

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide may reduce the reinforcing effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide can reduce the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation pathways. By reducing dopamine release, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide may reduce the reinforcing effects of drugs of abuse and reduce drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various diseases. However, one limitation of using N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide. One area of interest is its potential for the treatment of Parkinson's disease, as studies have shown that it may have neuroprotective effects in animal models of the disease. Additionally, further research is needed to fully understand the mechanisms underlying N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide's potential therapeutic effects in drug addiction and other diseases.

Synthesis Methods

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(4-benzylpiperazin-1-yl)aniline. The final product is purified through recrystallization.

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential for the treatment of drug addiction. Studies have shown that N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising treatment for substance abuse disorders.

properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C26H29N3O3/c1-31-24-16-21(17-25(18-24)32-2)26(30)27-22-8-10-23(11-9-22)29-14-12-28(13-15-29)19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,27,30)

InChI Key

SHVQJQXPPHQGGA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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